molecular formula C21H19BrN2O3S B319141 3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B319141
M. Wt: 459.4 g/mol
InChI Key: UPGFYFVRQLAAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H19BrN2O3S and a molecular weight of 459.35616 . This compound is known for its unique chemical structure, which includes a bromine atom, a methyl group, and a sulfonyl-substituted aniline moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves multiple steps. One common method includes the reaction of 3-bromo-4-methylaniline with 4-[(methylanilino)sulfonyl]benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4 g/mol

IUPAC Name

3-bromo-4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-15-8-9-16(14-20(15)22)21(25)23-17-10-12-19(13-11-17)28(26,27)24(2)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,23,25)

InChI Key

UPGFYFVRQLAAQH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Br

Origin of Product

United States

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